molecular formula C19H23ClN2O4S3 B11408460 4-((4-chlorophenyl)sulfonyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(ethylsulfonyl)thiazol-5-amine

4-((4-chlorophenyl)sulfonyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(ethylsulfonyl)thiazol-5-amine

Cat. No.: B11408460
M. Wt: 475.1 g/mol
InChI Key: QMAACOLKYRNUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-CHLOROBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE is a complex organic compound that features a thiazole ring, sulfonyl groups, and a chlorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Sulfonyl Groups: Sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the Chlorobenzene Moiety: This can be done via nucleophilic aromatic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the cyclohexene moiety.

    Reduction: Reduction reactions could target the sulfonyl groups or the double bond in the cyclohexene ring.

    Substitution: The chlorobenzene moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Investigation as a potential therapeutic agent due to its complex structure and functional groups.

    Biological Studies: Use in studying enzyme interactions or as a probe in biochemical assays.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.

    Polymer Science: Potential use in the development of new polymers with specific characteristics.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHYLBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE
  • 4-(4-FLUOROBENZENESULFONYL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(ETHANESULFONYL)-1,3-THIAZOL-5-AMINE

Uniqueness

The presence of the chlorobenzene moiety and the specific arrangement of functional groups might confer unique chemical and biological properties, distinguishing it from similar compounds.

Properties

Molecular Formula

C19H23ClN2O4S3

Molecular Weight

475.1 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-[2-(cyclohexen-1-yl)ethyl]-2-ethylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C19H23ClN2O4S3/c1-2-28(23,24)19-22-18(29(25,26)16-10-8-15(20)9-11-16)17(27-19)21-13-12-14-6-4-3-5-7-14/h6,8-11,21H,2-5,7,12-13H2,1H3

InChI Key

QMAACOLKYRNUMH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCCC2=CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.